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Slags, lead smelting, zinc-reduced. - 175448-53-0

Slags, lead smelting, zinc-reduced.

Catalog Number: EVT-1513207
CAS Number: 175448-53-0
Molecular Formula: C10H8N2O2S
Molecular Weight: 0
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Product Introduction

Source

Lead smelting slags originate from the pyrometallurgical processing of lead ores, where lead is extracted through high-temperature reduction processes. Zinc-reduced slags specifically refer to those that have undergone treatments aimed at recovering zinc alongside lead, often using reductive agents like carbon or zinc-bearing materials. The composition of these slags can vary significantly based on the raw materials used and the specific smelting techniques employed.

Classification

Lead smelting slags can be classified based on their mineralogical composition and the smelting process used. Common classifications include:

  • Shaft Furnace Slag: Produced in shaft furnaces, characterized by a high content of iron and silica.
  • Electric Arc Furnace Slag: Resulting from electric arc furnace operations, often containing higher levels of zinc.
  • Water-quenched Slag: Formed by rapid cooling, which affects its physical properties and potential applications.
Synthesis Analysis

Methods

The synthesis of lead smelting slags involves various methods depending on the desired recovery of metals and the treatment of waste materials. Common methods include:

  • Rotary Kiln Treatment: A method where lead slag is co-treated with zinc-bearing materials in a rotary kiln to enhance metal recovery. This process typically involves temperatures ranging from 1000 °C to 1400 °C and utilizes reductants like anthracite fines to facilitate reactions .
  • Direct Reduction: Involves the direct application of reducing agents to convert metal oxides in the slag back into their metallic forms.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of lead smelting slags typically consists of complex silicate frameworks interspersed with metal oxides. Common phases identified in these slags include:

  • Lead Silicate (Pb11Si3O17): A major component contributing to the slag's properties.
  • Calcium Silicate (CaSiO3): Often present due to fluxing agents used during smelting.
  • Ferrous Sulfide (FeS): Forms during reduction processes.

Data

Analytical techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to characterize these structures, revealing insights into their crystallinity and phase compositions .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the formation and treatment of lead smelting slags include:

  • Reduction Reactions: Involving carbon or other reductants that convert metal oxides into metals:
    PbO+CPb+CO\text{PbO}+\text{C}\rightarrow \text{Pb}+\text{CO}
  • Formation Reactions: Where various silicates form during cooling:
    SiO2+CaOCaSiO3\text{SiO}_2+\text{CaO}\rightarrow \text{CaSiO}_3

Technical Details

The efficiency of these reactions is influenced by temperature, time, and the presence of other materials. For instance, adding zinc oxide enhances lead recovery but may also increase arsenic volatility if not managed properly .

Mechanism of Action

Process

The mechanism by which lead smelting slags act involves both physical encapsulation and chemical fixation. During solidification processes, heavy metals become immobilized within a stable matrix formed by silicate networks. This dual mechanism helps mitigate leaching risks associated with hazardous metals present in the slag.

Data

Studies indicate that optimizing parameters such as water glass modulus and curing temperatures can significantly enhance compressive strength and reduce leaching toxicity in solidified products containing lead-zinc smelting slag .

Physical and Chemical Properties Analysis

Physical Properties

Lead smelting slags typically exhibit:

  • Color: Ranges from dark gray to black.
  • Texture: Granular or glassy depending on cooling rates.
  • Density: Generally high due to metal content.

Chemical Properties

Chemical analyses reveal that these slags contain significant amounts of:

  • Silicon Dioxide (SiO2): Approximately 20-30%.
  • Calcium Oxide (CaO): Ranges from 10-25%.
  • Zinc Oxide (ZnO): Can vary widely but often around 1.5-20% depending on processing methods .
Applications

Scientific Uses

Lead smelting slags have several applications in scientific research and industrial processes:

  • Solidification/Stabilization: Used in construction materials where immobilization of heavy metals is crucial for environmental protection.
  • Raw Material for Glass Production: Due to their silicate content.
  • Metallurgical Recovery Processes: As a source for extracting residual metals like lead and zinc through further processing.
Introduction to Lead-Zinc Metallurgical Slags

Global Production Trends in Lead-Zinc Smelting Industries

The zinc supply chain is characterized by geographic concentration and volatile production dynamics. In Q1 2025, global zinc concentrate production reached 2.79 million tonnes – a 2.6% year-on-year increase despite a 6.2% quarterly decline. China accounted for 775,000 tonnes (10% quarterly decrease), while ex-China regions contributed 2.015 million tonnes, with notable output from EMEA mines:

  • Russia & Caspian: 237 kt, buoyed by Ozernoye mine's ramp-up (expected 100 kt annual zinc concentrate by 2025) [1]
  • Africa: 171 kt (79% YoY growth), driven by Ivanhoe's Kipushi mine (DRC) processing 151.4 kt ore at 32.5% average zinc grade
  • Europe: 198 kt (11.4% YoY growth) with Boliden's Tara mine (Ireland) achieving 239.5% quarterly production increase post-restart [1]

Table 1: 2025 Regional Zinc Concentrate Production Metrics

RegionQ1 Production (kt)YoY Change (%)Key Developments
Africa171+79%Kipushi mine ramp-up (42.7kt output)
Europe198+11.4%Tara mine restart (21.6kt output)
Russia & Caspian237+3.8%Ozernoye shipments to China
Global Total2,790+2.6%Ex-China growth at 5.7%

Market projections indicate a shift toward surpluses, with the International Lead and Zinc Study Group (ILZSG) forecasting a 93,000-tonne refined zinc surplus in 2025. This stems from 4.3% mined zinc production growth (12.43 million tonnes) alongside modest 1% demand growth [4]. However, structural vulnerabilities persist – Europe’s energy-intensive smelting sector remains compromised by power market volatility, exemplified by Glencore’s Portovesme smelter closure and Nyrstar’s reduced Auby operations [9]. China’s dominance continues, producing 33% of global zinc versus the United States’ 6%, with the latter’s import dependency exceeding 73% despite Hermosa project developments [7] [9].

Environmental Impact of Slag Accumulation in Mining Regions

Zinc-reduced slags constitute chemically stable matrices until subjected to weathering processes that activate leaching mechanisms. Mineralogical studies confirm that >85% of zinc in Imperial Smelting Furnace (ISF) slags occurs as crystalline zincite (ZnO) and franklinite (ZnFe₂O₄), while lead primarily exists as anglesite (PbSO₄) and metallic Pb droplets [3]. When exposed to atmospheric precipitation, acid-generating reactions initiate:

ZnS + 2O₂ → Zn²⁺ + SO₄²⁻ (primary sulfide oxidation)  Fe²⁺ + ¼O₂ + H⁺ → Fe³⁺ + ½H₂O (acid-generating cycle)  

This mobilizes heavy metals (Pb, Zn, Cu, As) at rates exceeding 150 mg/kg/month in unsaturated zone testing [8]. The resulting acid mine drainage (pH 2.5–4.0) facilitates contaminant transport, with slag dump leachate showing hazardous concentrations: 1,840 ppm Zn, 670 ppm Pb, and 48 ppm Cd – surpassing WHO groundwater guidelines by 300-500× [3] [8].

Table 2: Heavy Metal Mobility in Weathering Slags (mg/kg)

ElementResidual FractionExchangeable FractionEnvironmental Risk
Zinc (Zn)68%12%High (RAC=22%)
Lead (Pb)81%7%Moderate (RAC=15%)
Copper (Cu)73%9%Low-Moderate
Chromium (Cr)92%<1%Negligible

RAC: Risk Assessment Code based on exchangeable fractions [3] [6]

Long-term geochemical behavior remains unpredictable due to mineralogical heterogeneity. EPMA-WDS analyses reveal zinc-rich spinels within silicate glass matrices, creating differential weathering fronts. In DRC and Zambian copperbelt regions, legacy slag dumps covering >12,000 hectares have transformed soils, with topsoil zinc concentrations averaging 2,800 ppm versus background 85 ppm [8]. Without intervention, these sites generate perpetual contamination pathways, necessitating advanced remediation frameworks like the Global International Standards on Tailings Management (GISTM) for legacy sites [10].

Resource Recovery Potential of Zinc-Reduced Slags

Modern slag valorization strategies prioritize concurrent metal extraction and residue detoxification. The Separation-Oxidation-Acid washing (SOA) process demonstrates 99.6% zinc dissolution efficiency from slags using O₃-assisted ChCl-2EG deep eutectic solvents, selectively recovering zinc as oxalate precipitates [5]. Critical steps include:

  • Density separation: Enriches residual carbon (RC) to >45% LOI, yielding 49.56% LOI in CGFS-R fractions
  • Oxidative leaching: H₂O₂-mediated metal mobilization (89-99% efficiency)
  • pH-controlled precipitation: Selective zinc recovery at pH 4.2–5.1 [5]

Table 3: Metal Recovery Efficiency from Slag Treatment Processes

ProcessZinc RecoveryResidue StabilityCommercial Status
SOA Process99.6%Leaching potential reduced 87%Pilot scale
Bioleaching74-82%Limited dataLaboratory
Vacuum Distillation92%High energy costIndustrial (China)
Electrochemical89%Requires purificationExperimental

Simultaneously, zinc’s emerging role in green technology amplifies recovery economics. Zinc-ion battery demand is projected to capture 20% of the energy storage market by 2030, requiring 364,000 metric tonnes zinc annually for renewable energy applications [9]. This intersects with circular economy opportunities: Each tonne of ISF slag contains 8-12% zinc, 3-5% lead, and 120-300 g/t silver – values exceeding some primary ores [6]. Advanced sorting techniques like sensor-based XRT separation achieve 92% zinc recovery from slags >5mm, producing pre-concentrates grading 18-22% Zn suitable for existing smelters [6] [10]. With over 70 million tonnes of coal gasification slag (analogous material) produced annually in China alone, scalable recovery technologies could offset 12-15% of virgin zinc demand while neutralizing long-term environmental liabilities [5].

Properties

CAS Number

175448-53-0

Product Name

Slags, lead smelting, zinc-reduced.

Molecular Formula

C10H8N2O2S

Synonyms

Slags, lead smelting, zinc-reduced.

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